

Analysis of a Closely Related Pyrrolidine Derivative Reveals Key Structural Insights

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate</i>
Cat. No.:	B1203113

[Get Quote](#)

A comprehensive search for the crystal structure of **Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate** did not yield specific crystallographic data for this compound. However, a detailed structural analysis of a closely related compound, Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, provides valuable insights into the conformational properties and intermolecular interactions of this class of molecules. This technical guide focuses on the experimental and structural details of this analogue, offering a transferable understanding for researchers in drug development.

The investigation into the solid-state structure of Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate has provided a wealth of data, from the precise atomic arrangement within the molecule to the forces governing its crystal packing. This information is critical for understanding its chemical behavior and potential as a scaffold in medicinal chemistry.

Crystallographic Data Summary

The crystallographic data for Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate has been meticulously determined, offering a quantitative look at its three-dimensional structure. The key parameters are summarized in the table below, providing a foundation for computational modeling and structure-activity relationship (SAR) studies.

Parameter	Value
Molecular Formula	C ₁₅ H ₁₉ NO ₄
Molecular Weight	277.31
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	27.746(12)
b (Å)	14.035(5)
c (Å)	7.357(3)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	2865(2)
Z	8
Temperature (K)	93
Radiation	Mo Kα
μ (mm ⁻¹)	0.09
Crystal Size (mm)	0.45 × 0.14 × 0.01

Molecular Geometry and Conformation

In the solid state, the five-membered pyrrolidine ring of Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate adopts a twist conformation.^[1] The mean plane of this pyrrolidine ring is oriented at an angle of 89.2(3)° with respect to the phenyl ring.^[1] This near-perpendicular arrangement of the two ring systems is a significant conformational feature that can influence the molecule's interaction with biological targets.

The crystal structure reveals that the molecules form dimers through strong O—H···O hydrogen bonds.^[1] These dimers are further interconnected by weaker C—H···O and C—H···

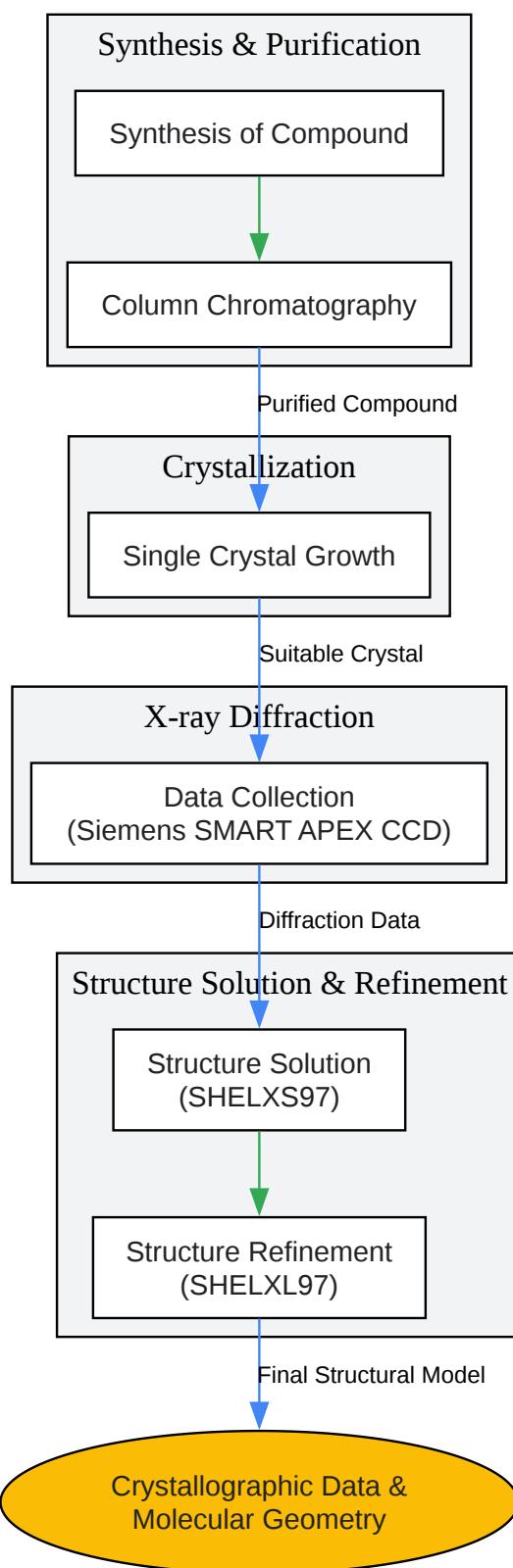
π interactions, creating a stable three-dimensional network.^[1] Understanding these intermolecular forces is crucial for predicting the compound's physical properties, such as solubility and melting point.

Experimental Protocols

The determination of this crystal structure involved a series of well-defined experimental procedures, from the synthesis of the compound to the final refinement of the crystallographic data.

Synthesis and Crystallization

The title compound was synthesized and purified using column chromatography on silica gel with a mixture of ethyl acetate and hexanes as the eluent.^[1] Single crystals suitable for X-ray diffraction were obtained from this process.


Data Collection and Structure Refinement

The crystallographic data were collected at a low temperature of 93 K using a Siemens SMART APEX CCD area-detector diffractometer with Mo K α radiation.^[1] A total of 9428 reflections were measured, of which 2376 were independent.^[1] The structure was solved using SHELXS97 and refined with SHELXL97.^[1] The refinement details are summarized in the table below.

Refinement Parameter	Value
$R[F^2 > 2\sigma(F^2)]$	0.049
$wR(F^2)$	0.138
S (Goodness-of-fit)	1.10
Number of reflections	2376
Number of parameters	146
H-atom treatment	Mixture of independent and constrained refinement
$\Delta\rho_{\text{max}} (\text{e \AA}^{-3})$	0.26
$\Delta\rho_{\text{min}} (\text{e \AA}^{-3})$	-0.21

Experimental Workflow

The logical flow of the experimental process, from obtaining the material to the final structural analysis, is a critical aspect of crystallographic studies. The following diagram illustrates this workflow.

[Click to download full resolution via product page](#)

Experimental workflow for crystal structure analysis.

While the crystal structure for **Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate** remains to be determined, the detailed analysis of its close analogue provides a robust framework for understanding the structural chemistry of this class of compounds. The data and protocols presented here serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrrolidine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Analysis of a Closely Related Pyrrolidine Derivative Reveals Key Structural Insights]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203113#crystal-structure-analysis-of-ethyl-1-benzyl-4-5-dioxopyrrolidine-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com